molecular formula C4H8O2S B032665 Methyl 3-mercaptopropionate CAS No. 2935-90-2

Methyl 3-mercaptopropionate

Cat. No. B032665
CAS RN: 2935-90-2
M. Wt: 120.17 g/mol
InChI Key: LDTLDBDUBGAEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of methyl 3-mercaptopropionate can be achieved through various chemical pathways. One notable method involves the conversion of halogenated pyridines to pyridine thiones and thiols using methyl 3-mercaptopropionate, highlighting its utility in synthesizing heterocyclic compounds with potential biological activities (Dunn et al., 1992). Another approach is the synthesis from 3-chloropropionic acid, which showcases the influence of reaction conditions on yields and product purity, demonstrating the chemical versatility and practicality of methyl 3-mercaptopropionate in synthetic applications (Han Bao-cheng, 2006).

Molecular Structure Analysis

The molecular structure of methyl 3-mercaptopropionate and related compounds has been extensively studied. For instance, the crystal structure of methyl,2-mercaptopyrimidinatomercury(II) provides insights into the bonding and spatial arrangement of atoms within the molecule. This research contributes to a deeper understanding of the interaction and geometry around sulfur-containing compounds (Chieh, 1978).

Chemical Reactions and Properties

Methyl 3-mercaptopropionate undergoes various chemical reactions, highlighting its reactivity and functional group interplay. The polarographic behavior of methyl-3-mercaptopropionate has been studied, revealing its electrochemical properties and the influence of pH on its reactivity, which is crucial for understanding its behavior in different chemical environments (Saxena & Bhatia, 1973).

Physical Properties Analysis

The synthesis and application of organosulfur compounds like methyl 3-mercaptopropionate have been explored for their unique physical properties. For instance, the synthesis of quantum dots using mercapto acids, including methyl 3-mercaptopropionate derivatives, demonstrates the impact of organosulfur compounds on the optical and stability properties of nanomaterials (Ma et al., 2013).

Chemical Properties Analysis

Methyl 3-mercaptopropionate's chemical properties, such as its reactivity towards nitrile imine adducts leading to the formation of heterocyclic compounds, emphasize its role in synthetic chemistry. The ability to undergo cyclocondensation to produce thiadiazoles illustrates its utility in constructing complex molecules with potential pharmaceutical applications (Zahra et al., 2005).

Scientific Research Applications

  • Synthesis of Novel Pyridine Thiones and Thiols : It is used in the conversion of halogenated pyridines to pyridine thiones and thiols, which are important in S-alkylation and oxidation reactions (Dunn et al., 1992).

  • X-ray Diffraction Analysis of Tobacco Mosaic Virus Proteins : Imidoester methyl 3-mercaptopropionimidate, derived from methyl 3-mercaptopropionate, selectively reacts with proteins, potentially enabling X-ray diffraction analysis of tobacco mosaic virus proteins (Perham & Thomas, 1971).

  • Enhancement of Neurotransmitter Efflux : Both 3-mercaptopropionic acid and methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate have been shown to enhance spontaneous and potassium-induced efflux of D-[3H]aspartate in the rat brain cortex (Kerwin & Meldrum, 1983).

  • Synthesis of O-Desmethylvenlafaxine : 3-Mercaptopropionic acid is an efficient reagent for synthesizing O-desmethylvenlafaxine from venlafaxine, yielding high conversion and purity (Furlan et al., 2015).

  • Biomaterials Preparation : The 3-mercaptopropionic acid-Ce(IV) redox couple is effective for creating cross-linked gels with moderate swelling ratios, useful in biomaterials with low swelling rates (Özeroğlu & Özduganci, 2013).

  • Activation of Cardiac Nervous Pathways : 3-Mercaptopropionic acid activates cardiac sympathetic and parasympathetic pathways in rats and guinea-pigs, potentially due to decreased GABA levels in different brain regions (Alsip et al., 1984).

  • Improving Quantum Dots : Branched mercapto acids with one methyl side group, including 3MBA, improve the size distribution, fluorescence, and solution stability of CdTe quantum dots compared to linear mercapto acids (Ma et al., 2013).

  • Inhibiting GABA Release : It inhibits GABA release from rat brain slices in vitro, contributing to its convulsant properties in vivo (Fan et al., 1981).

  • Polarographic Behavior Analysis : It exhibits polarographic behavior in ethanol, NaClO4, and Triton X-100, with dissociation constant and half-wave potentials studies (Saxena & Bhatia, 1973).

  • Metabolite in Sulphur Metabolism : 3-MPA, a derivative of 3-mercaptopropionic acid, is a central metabolite in both catabolic and assimilatory sulphur metabolism in sediments (Kiene & Taylor, 1988).

Safety And Hazards

MMP is considered hazardous. It is a combustible liquid and is toxic if swallowed. It is harmful in contact with skin and fatal if inhaled. It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

methyl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-6-4(5)2-3-7/h7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTLDBDUBGAEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027509
Record name Methyl 3-mercaptopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid with a stench; [Alfa Aesar MSDS]
Record name Propanoic acid, 3-mercapto-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 3-mercaptopropionate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6053
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Methyl 3-mercaptopropionate

CAS RN

2935-90-2
Record name Methyl 3-mercaptopropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2935-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-mercaptopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002935902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 3-MERCAPTOPROPIONATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137814
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 3-mercapto-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 3-mercaptopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-mercaptopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3-MERCAPTOPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V920F0BCRZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYL 3-MERCAPTOPROPIONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5905
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

reacting hydrogen sulfide with methyl acrylate in the presence of an ammonium hydroxide catalyst to give a mixture comprising methyl 3-mercaptopropionate and dimethyl thiodipropionate; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-mercaptopropionate
Reactant of Route 2
Reactant of Route 2
Methyl 3-mercaptopropionate
Reactant of Route 3
Reactant of Route 3
Methyl 3-mercaptopropionate
Reactant of Route 4
Reactant of Route 4
Methyl 3-mercaptopropionate
Reactant of Route 5
Reactant of Route 5
Methyl 3-mercaptopropionate
Reactant of Route 6
Reactant of Route 6
Methyl 3-mercaptopropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.